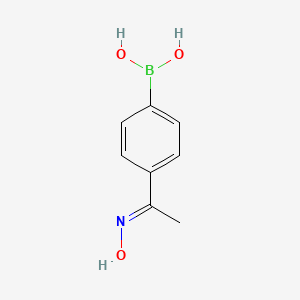

(E)-(4-(1-(hydroxyimino)ethyl)phenyl)boronic acid

描述

Historical Context of Boronic Acids in Chemical Research

Boronic acids, characterized by the general formula R−B(OH)₂, emerged as critical organoboron compounds following Edward Frankland’s 1860 synthesis of ethylboronic acid. Early work focused on their structural elucidation and reactivity, but their utility expanded dramatically in the 20th century with advancements in catalysis and molecular recognition. The discovery of the Suzuki-Miyaura coupling in 1979, which employs boronic acids as key substrates for carbon-carbon bond formation, marked a turning point in synthetic organic chemistry. Today, boronic acids are integral to drug development (e.g., bortezomib), materials science, and sensor technologies due to their reversible interactions with diols and amines.

Discovery and Classification of (E)-(4-(1-(Hydroxyimino)ethyl)phenyl)boronic Acid

This compound (CAS: 1308264-92-7) is a structurally specialized boronic acid derivative first reported in the early 21st century. Its classification hinges on three distinct moieties:

- Boronic Acid Group : Enables Lewis acid-mediated interactions and participation in cross-coupling reactions.

- Acetyl Substituent : Introduces electron-withdrawing effects, modulating reactivity.

- Oxime Functional Group : Provides a site for dynamic covalent chemistry and further functionalization.

Table 1: Structural Classification

| Feature | Role in Chemistry | Example Applications |

|---|---|---|

| Boronic Acid (B(OH)₂) | Suzuki coupling, molecular sensing | Catalysis, carbohydrate detection |

| Acetyl Group (COCH₃) | Electronic modulation | Stabilization of intermediates |

| Oxime (C=NOH) | Dynamic covalent bonding | Bioconjugation, heterocycle synthesis |

Significance in Organoboron Chemistry

This compound exemplifies the convergence of boronic acid reactivity and oxime versatility. Its boronic acid group facilitates transmetallation in palladium-catalyzed reactions, while the oxime moiety enables participation in click-like condensations at neutral pH. Such dual functionality makes it valuable for:

- Synthetic Intermediates : Serves as a precursor to spirooxindoles and N-vinyl nitrones via copper-catalyzed couplings.

- Dynamic Materials : Oxime-boronic acid hydrogels exhibit self-healing properties due to reversible bond formation.

- Bioconjugation : The oxime group selectively reacts with carbonyls, enabling protein labeling.

Nomenclature and Identification Systems

Systematic Nomenclature :

Table 2: Identifiers

| Identifier | Value | Source |

|---|---|---|

| CAS Registry Number | 1308264-92-7 | |

| PubChem CID | 91759255 | |

| Molecular Formula | C₈H₁₀BNO₃ | |

| Molecular Weight | 178.98 g/mol |

Analytical Characterization :

While specific spectroscopic data for this compound is limited in public databases, boronic acids are typically characterized via:

属性

IUPAC Name |

[4-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BNO3/c1-6(10-13)7-2-4-8(5-3-7)9(11)12/h2-5,11-13H,1H3/b10-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXSCFSAPALJOFA-UXBLZVDNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(=NO)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B(C1=CC=C(C=C1)/C(=N/O)/C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

General Synthetic Strategy

The synthesis of "(E)-(4-(1-(hydroxyimino)ethyl)phenyl)boronic acid" typically involves two key steps:

- Formation of the boronic acid-substituted aromatic aldehyde or ketone intermediate

- Conversion of the carbonyl group (acetyl) to the corresponding oxime

This approach leverages the reactivity of boronic acids and oxime chemistry to yield the target compound.

Preparation of the Boronic Acid Intermediate

The precursor for the oxime formation is usually a boronic acid bearing an acetyl group on the aromatic ring, such as 4-acetylphenylboronic acid. This intermediate can be synthesized or obtained commercially. The preparation of arylboronic acids often involves:

- Lithiation or halogen-metal exchange of aryl halides followed by reaction with trialkyl borates

- Suzuki coupling reactions using boronate esters or boronic acids to introduce the boronic acid group onto an aromatic ring

Purification of boronic acids is critical due to their tendency to form anhydrides or impurities. A patented purification method involves:

- Treating crude boronic acid with a base (e.g., sodium hydroxide) to form a boronate salt

- Isolating the salt by filtration or solvent extraction

- Acidifying the salt to regenerate the pure boronic acid

- Extracting and drying the purified boronic acid

This process ensures high purity suitable for further synthetic transformations.

Oxime Formation: Conversion of Acetyl Group to Hydroxyimino Group

The hydroxyimino group (oxime) is introduced by reacting the acetyl-substituted boronic acid with hydroxylamine or its derivatives. The general procedure includes:

- Dissolving the acetylphenylboronic acid in an appropriate solvent such as ethanol or aqueous ethanol

- Adding hydroxylamine hydrochloride or free hydroxylamine under controlled pH conditions (often mildly acidic or neutral)

- Heating the reaction mixture under reflux (typically around 80–100 °C) for several hours (e.g., 12–24 h)

- Monitoring the reaction progress by TLC or HPLC

- Isolating the oxime product by filtration or extraction, followed by washing and drying

This method is consistent with the synthesis of related boronic acid-oxime compounds reported in literature, where aromatic ketones are converted to oximes under reflux in ethanol with hydroxylamine.

Representative Experimental Procedure (Literature-Based)

A typical synthesis of a boronic acid oxime analogous to "this compound" can be described as follows:

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1 | 4-Acetylphenylboronic acid (1 mmol) | Starting material |

| 2 | Hydroxylamine hydrochloride (1.2 mmol) | Oxime source |

| 3 | Ethanol (15–20 mL) | Solvent |

| 4 | Sodium acetate or mild base (optional) | To neutralize HCl and facilitate oxime formation |

| 5 | Reflux at 80–100 °C for 12–24 h | Reaction time and temperature |

| 6 | Cooling, filtration, washing with ethanol and water | Product isolation |

| 7 | Drying under vacuum | Final product |

This procedure yields the (E)-oxime derivative with high selectivity and purity.

Purification and Characterization

After synthesis, purification is essential to remove unreacted hydroxylamine, salts, and side products. Common purification techniques include:

- Recrystallization from ethanol or ethanol-water mixtures

- Filtration and washing to remove inorganic salts

- Drying under vacuum or in an oven at moderate temperatures

Characterization is performed using:

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C)

- Infrared (IR) spectroscopy to confirm the oxime (N–O stretch)

- Mass spectrometry (MS)

- Elemental analysis

Summary Table of Preparation Parameters

| Parameter | Details |

|---|---|

| Starting material | 4-Acetylphenylboronic acid |

| Oxime reagent | Hydroxylamine hydrochloride |

| Solvent | Ethanol or ethanol/water |

| Temperature | Reflux (80–100 °C) |

| Reaction time | 12–24 hours |

| pH conditions | Mildly acidic to neutral |

| Purification | Filtration, washing, recrystallization |

| Yield | Typically moderate to high (60–90%) |

| Characterization | NMR, IR, MS, elemental analysis |

Additional Notes on Preparation

- The E-configuration of the oxime is generally favored due to steric and electronic factors.

- Reaction efficiency depends on solvent purity, temperature control, and reagent stoichiometry.

- Boronic acids are sensitive to moisture and air; handling under inert atmosphere may improve yields.

- The purification method patented for boronic acids can be adapted to improve the purity of the intermediate and final product.

- Physical methods such as vortexing, ultrasound, or hot water bath can aid dissolution during preparation of stock solutions or formulations.

化学反应分析

Types of Reactions: (E)-(4-(1-(hydroxyimino)ethyl)phenyl)boronic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyimino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The hydroxyimino group can be reduced to an amine.

Substitution: The boronic acid moiety can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran.

Major Products:

Oxidation: Nitroso or nitro derivatives.

Reduction: Amino derivatives.

Substitution: Various biaryl compounds formed through cross-coupling reactions.

科学研究应用

Applications in Organic Synthesis

-

Suzuki-Miyaura Coupling Reactions :

- (E)-(4-(1-(hydroxyimino)ethyl)phenyl)boronic acid can be utilized as a reagent in Suzuki-Miyaura coupling reactions, which are pivotal for forming carbon-carbon bonds in organic synthesis. The compound's boronic acid group allows it to react with aryl halides in the presence of palladium catalysts, facilitating the synthesis of complex organic molecules .

-

Building Block in Pharmaceutical Chemistry :

- Its unique structure makes it a valuable building block for synthesizing various pharmaceuticals. The ability to modify the hydroxyimino and phenyl substituents can lead to the development of compounds with specific biological activities.

- Catalytic Applications :

Biological Applications

- Protein-Protein Interaction Studies :

- Enzyme Inhibition :

- Antimicrobial Activity :

Case Study 1: Synthesis of Novel Anticancer Agents

A recent study demonstrated the use of this compound as a precursor in synthesizing novel anticancer agents through Suzuki coupling reactions. The resultant compounds showed promising cytotoxic effects against various cancer cell lines, indicating potential therapeutic applications .

Case Study 2: Investigation of Enzyme Activity

Research involving this compound has highlighted its role as an enzyme inhibitor in biochemical pathways related to diabetes. By binding to specific enzymes, it modulates their activity, suggesting a mechanism for controlling glucose metabolism .

作用机制

The mechanism of action of (E)-(4-(1-(hydroxyimino)ethyl)phenyl)boronic acid involves its ability to form reversible covalent bonds with target molecules. The boronic acid group can interact with diols and other nucleophiles, making it a valuable tool in the inhibition of enzymes such as proteases. The hydroxyimino group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall reactivity and specificity.

相似化合物的比较

Comparison with Structurally Similar Boronic Acid Derivatives

Substituent-Based Classification and Key Differences

Acetyl-Substituted Derivatives

- 4-Acetylphenylboronic Acid (CAS: 149104-90-5): A simple derivative with an acetyl group at the para position. It is used in synthesizing imine-linked compounds like B5 (3-((4-acetyl phenyl imino)methyl) phenyl boronic acid), which shares structural motifs with the target compound but lacks the hydroxyiminoethyl group .

- Key Differences: The acetyl group is electron-withdrawing, reducing boronic acid acidity compared to the hydroxyiminoethyl substituent, which introduces additional hydrogen-bonding capability.

Hydroxymethyl Derivatives

- (4-(Hydroxymethyl)phenyl)boronic Acid (CAS: 59016-93-2): Features a hydroxymethyl group, enhancing hydrophilicity. This compound is widely used in Suzuki reactions for drug discovery .

Ethynyl and Ethoxycarbonyl Derivatives

- 4-Ethynylphenylboronic Acid (CAS: 263368-72-5): Contains an ethynyl group, enabling click chemistry applications. Its linear structure contrasts with the branched hydroxyiminoethyl group in the target compound .

Amino and Heterocyclic Derivatives

- This compound is used in kinase inhibitor synthesis .

- [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic Acid: Demonstrated potent inhibition of fungal histone deacetylases (IC₅₀ ~1 µM), highlighting the impact of substituent bulkiness on bioactivity .

Structural and Functional Comparison Table

生物活性

(E)-(4-(1-(hydroxyimino)ethyl)phenyl)boronic acid is an organic compound with significant potential in medicinal chemistry, particularly due to its unique structural features that enable diverse biological activities. This article explores its biological activity, including its mechanisms of action, applications in cancer treatment, antimicrobial properties, and antioxidant activity.

Chemical Structure and Properties

- Molecular Formula : CHBNO

- CAS Number : 1308264-92-7

- Molecular Weight : 178.98 g/mol

The compound is characterized by the presence of a hydroxyimino group attached to a phenylboronic acid moiety, which enhances its reactivity and interaction with biological targets.

The biological activity of this compound primarily stems from its ability to form reversible covalent bonds with target enzymes, particularly proteases. The boronic acid group interacts with serine residues in the active sites of these enzymes, inhibiting their function. Additionally, the hydroxyimino group can engage in hydrogen bonding, further stabilizing interactions with biomolecules .

1. Anticancer Activity

Research has demonstrated that boronic acid derivatives exhibit significant anticancer properties. In particular:

- Case Study : A study evaluated the cytotoxic effects of various boronic-imine compounds on prostate cancer cells (PC-3). Compounds similar to this compound showed a reduction in cell viability to 33% at a concentration of 5 µM, while healthy fibroblast cells retained 95% viability .

| Compound | Concentration (µM) | Cancer Cell Viability (%) | Healthy Cell Viability (%) |

|---|---|---|---|

| B5 | 5 | 33 | 95 |

| B7 | 5 | 44 | 71 |

These results indicate that while the compound effectively reduces cancer cell viability, it exhibits selectivity for healthy cells, suggesting a favorable therapeutic index.

2. Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated:

- Findings : Inhibition zones were measured for various microorganisms, including Staphylococcus aureus and Escherichia coli. The compound demonstrated significant antibacterial activity with inhibition zones ranging from 7 to 13 mm depending on the specific strain tested .

3. Antioxidant Activity

Antioxidant capabilities are critical for protecting cells from oxidative stress. Studies have shown that boronic acid derivatives possess notable antioxidant properties:

- Evaluation Methods : Antioxidant activity was assessed using several assays, including DPPH and ABTS methods. The results indicated that these compounds exhibited antioxidant activities comparable to established standards such as α-tocopherol .

Comparative Analysis with Similar Compounds

| Compound Type | Key Features |

|---|---|

| Phenylboronic Acid | Lacks hydroxyimino group; less versatile in reactions. |

| 4-(1-(hydroxyimino)ethyl)phenylboronic Acid | Similar structure but without (E)-configuration; affects reactivity. |

| Ester Derivatives | Different solubility and reactivity profiles. |

The unique combination of hydroxyimino and boronic acid groups in this compound provides distinct advantages over similar compounds in terms of reactivity and biological interaction.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for (E)-(4-(1-(hydroxyimino)ethyl)phenyl)boronic acid, and what are the critical parameters affecting yield?

- Methodology : Use Suzuki-Miyaura coupling for boronic acid synthesis, employing palladium or rhodium catalysts (e.g., bis(norbornadiene)rhodium(I) tetrafluoroborate) under inert conditions . Optimize reaction temperature (typically 80–100°C) and stoichiometry of the boronic acid precursor (e.g., 4-substituted phenylboronic acids) . Monitor reaction progress via TLC or HPLC.

- Key Considerations : Avoid prolonged heating to prevent boroxine formation . Purify via column chromatography with non-polar solvents (hexane/ethyl acetate) or recrystallization to mitigate silica gel binding issues .

Q. How can the E-configuration of the hydroxyimino group be confirmed experimentally?

- Methodology : Use X-ray crystallography for definitive structural confirmation . Complementary techniques include:

- NMR : Compare chemical shifts of the imine proton (δ ~8–10 ppm for E-configuration) with known standards.

- FT-IR : Identify characteristic N–O stretching vibrations (~1600 cm⁻¹) and B–O bonds (~1350 cm⁻¹) .

- Validation : Cross-reference data with computational models (DFT calculations) to validate stereochemistry.

Q. What storage conditions are optimal for maintaining the stability of this compound?

- Guidelines : Store under inert gas (argon) at –20°C in amber vials to prevent oxidation and hydrolysis . Avoid aqueous environments due to boronic acid’s sensitivity to moisture .

- Stability Testing : Perform periodic NMR analysis to detect degradation (e.g., boroxine peaks at δ ~1–2 ppm) .

Advanced Research Questions

Q. How can researchers address contradictions in reported catalytic activity of this compound in Suzuki-Miyaura cross-coupling reactions?

- Analysis Framework :

Variable Screening : Compare reaction conditions (catalyst loading, base strength, solvent polarity) across studies .

Byproduct Identification : Use LC-MS to detect side products (e.g., protodeboronation or homocoupling) .

Kinetic Studies : Measure reaction rates under controlled pH and temperature to isolate contributing factors.

- Resolution : Optimize base (e.g., K₂CO₃ vs. CsF) and ligand systems (e.g., BINAP) to enhance selectivity .

Q. What strategies mitigate low yields in large-scale synthesis of this compound?

- Process Optimization :

- Batch vs. Flow Chemistry : Implement continuous flow systems to improve heat/mass transfer and reduce side reactions.

- Catalyst Recycling : Use immobilized catalysts (e.g., Pd on carbon) to reduce costs and improve turnover .

- Scale-Up Challenges : Address solubility issues via solvent screening (e.g., THF/water mixtures) .

Q. How does the hydroxyimino group influence the compound’s binding affinity in biomolecular recognition systems (e.g., saccharide sensors)?

- Experimental Design :

Isothermal Titration Calorimetry (ITC) : Quantify binding constants with model sugars (e.g., glucose, fructose) .

Competitive Assays : Compare affinity with structurally similar boronic acids (e.g., 4-hydroxyphenylboronic acid ).

- Mechanistic Insight : The hydroxyimino group enhances Lewis acidity of boron, improving diol-binding kinetics at physiological pH .

Data Contradiction and Validation

Q. How to resolve discrepancies in reported melting points or spectral data for this compound?

- Root Cause Analysis :

- Purity Assessment : Verify via elemental analysis or HPLC (>95% purity) .

- Hydration State : Characterize anhydrous vs. hydrated forms using TGA/DSC .

- Standardization : Replicate synthesis/purification protocols from conflicting studies to isolate variables (e.g., solvent traces).

Safety and Handling

Q. What are the critical safety protocols for handling this compound in the laboratory?

- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact (GHS Category 2) .

- Ventilation : Use fume hoods to avoid inhalation of dust/particulates (H335 hazard) .

- Spill Management : Neutralize with sodium bicarbonate and dispose via hazardous waste channels .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。